

An In-depth Technical Guide to the Chemical Properties of Methyl-D-galactoside

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Compound of Interest

Compound Name: **Methyl-D-galactoside**

Cat. No.: **B151252**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **Methyl-D-galactoside**, a pivotal monosaccharide derivative in glycobiology and pharmaceutical research. This document delineates the distinct properties of its two anomeric forms, α and β , presenting quantitative data in structured tables, detailing experimental methodologies for its characterization, and providing a visual workflow for its analysis.

Core Chemical Properties

Methyl-D-galactoside exists as two primary anomers, Methyl- α -D-galactopyranoside and Methyl- β -D-galactopyranoside, which differ in the stereochemistry at the anomeric carbon. This structural nuance significantly influences their physical and biological properties.

Quantitative Data Summary

The following tables summarize the key chemical and physical properties of both anomers of **Methyl-D-galactoside**, compiled from various chemical suppliers and databases.

Table 1: Chemical Properties of Methyl- α -D-galactopyranoside

Property	Value	Reference(s)
CAS Number	3396-99-4	[1] [2]
Molecular Formula	C ₇ H ₁₄ O ₆	[1]
Molecular Weight	194.18 g/mol	[1]
Appearance	White powder or crystals	[2]
Melting Point	116-117 °C	[1] [2]
Optical Rotation [α]20/D	+173° to +180° (c=1.5% in H ₂ O)	
Solubility	Water: 50 mg/mL, soluble in methanol	[1]
Storage Temperature	2-8°C	

Table 2: Chemical Properties of Methyl-β-D-galactopyranoside

Property	Value	Reference(s)
CAS Number	1824-94-8	[3]
Molecular Formula	C ₇ H ₁₄ O ₆	[3]
Molecular Weight	194.18 g/mol	[3]
Appearance	White to faint yellow powder	
Melting Point	176-179 °C	
Optical Rotation [α]	-16.5° (c=1.5 in MeOH)	[4]
Solubility	Water: 50 mg/mL, slightly soluble in methanol	[4]
Storage Temperature	2-8°C	[4]

Experimental Protocols and Methodologies

The characterization of **Methyl-D-galactoside** relies on a suite of standard analytical techniques to confirm its identity, purity, and structure.

Purity Assessment

Thin Layer Chromatography (TLC): A common method for assessing the purity of Methyl- α -D-galactopyranoside is TLC.

- Stationary Phase: Silica gel plate.
- Mobile Phase: A solvent system such as chloroform/methanol (4:1) is often employed.
- Visualization: Staining with a general carbohydrate stain (e.g., p-anisaldehyde solution followed by heating) allows for the visualization of the spot corresponding to the compound. The presence of a single spot indicates high purity.

Gas Chromatography (GC): For Methyl- β -D-galactopyranoside, GC is a suitable technique for purity assessment.

- Sample Preparation: The sample is typically derivatized (e.g., silylated) to increase its volatility.
- Column: A capillary column appropriate for carbohydrate analysis is used.
- Detection: A Flame Ionization Detector (FID) is commonly used. The purity is determined by the relative area of the peak corresponding to the compound.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are crucial for confirming the structure and anomeric configuration of **Methyl-D-galactoside**.

- Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as D_2O or DMSO-d_6 .^{[5][6]}
- ^1H NMR: The chemical shift and coupling constant of the anomeric proton (H-1) are diagnostic. For Methyl- α -D-galactopyranoside, the H-1 signal appears as a doublet with a

smaller coupling constant ($J \approx 3\text{-}4$ Hz), while for the β -anomer, the coupling constant is larger ($J \approx 7\text{-}8$ Hz) due to the axial-axial relationship with H-2.

- ^{13}C NMR: The chemical shift of the anomeric carbon (C-1) is also characteristic, typically appearing around 100 ppm for the α -anomer and 104 ppm for the β -anomer.[7][8]

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

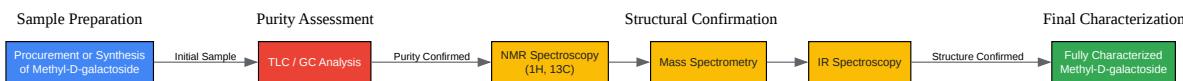
- Technique: Attenuated Total Reflectance (ATR) or KBr pellet methods are common.[3]
- Interpretation: The spectrum will show a broad absorption band in the region of 3200-3600 cm^{-1} corresponding to the O-H stretching vibrations of the hydroxyl groups, and C-H stretching vibrations around 2800-3000 cm^{-1} . The region between 1000 and 1200 cm^{-1} will contain characteristic C-O stretching vibrations.

Mass Spectrometry (MS): MS is used to determine the molecular weight and can aid in structural elucidation through fragmentation patterns.

- Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for carbohydrates.
- Analysis: The mass spectrum will show a peak corresponding to the molecular ion adduct (e.g., $[\text{M}+\text{Na}]^+$ or $[\text{M}+\text{H}]^+$), confirming the molecular weight of 194.18 g/mol .[3]

Visualizing the Characterization Workflow

The following diagram illustrates a typical workflow for the chemical characterization of a **Methyl-D-galactoside** sample.



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Caption: Workflow for the chemical characterization of **Methyl-D-galactoside**.

Biological and Chemical Significance

Methyl-D-galactosides are valuable tools in biochemical and pharmaceutical research.

Methyl- β -D-galactopyranoside is known as a weak substrate and an effective inducer of the enzyme β -galactosidase.^{[4][9]} Both anomers are used in studies of carbohydrate-protein interactions, which are fundamental to numerous biological processes.^[10] Their stability and defined stereochemistry make them ideal for use as standards in analytical methods and as building blocks in the synthesis of more complex oligosaccharides and glycoconjugates.^[11] Methyl- α -D-galactopyranoside has been identified as a potent inhibitor of certain α -galactosidases.^[2]

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